molecular formula C10H12O B1329390 2',4'-Dimethylacetophenone CAS No. 89-74-7

2',4'-Dimethylacetophenone

Cat. No. B1329390
CAS RN: 89-74-7
M. Wt: 148.2 g/mol
InChI Key: HSDSKVWQTONQBJ-UHFFFAOYSA-N
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Description

2',4'-Dimethylacetophenone is a chemical compound that is structurally related to acetophenone, with methyl groups substituted at the 2' and 4' positions on the aromatic ring. While the specific compound 2',4'-Dimethylacetophenone is not directly studied in the provided papers, related compounds with similar structures and substituents have been investigated, which can provide insights into the properties and reactivity of 2',4'-Dimethylacetophenone.

Synthesis Analysis

The synthesis of related compounds often involves catalytic methods or reactions under controlled conditions. For instance, a catalytic method using samarium(III) acetylacetonate as a promoter was reported for the synthesis of 4,6-dimethyl-2-hydroxyacetophenone, which is structurally similar to 2',4'-Dimethylacetophenone . Additionally, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was achieved through the dimerization of a related compound under photoirradiation . These methods could potentially be adapted for the synthesis of 2',4'-Dimethylacetophenone.

Molecular Structure Analysis

The molecular structure of compounds similar to 2',4'-Dimethylacetophenone has been determined using techniques such as X-ray crystallography. For example, the structure of 1-(2-Amino-4,5-dimethylphenyl)ethanone was elucidated, revealing an intramolecular N—H···O hydrogen bond and the formation of ribbons along the crystal axis . This suggests that 2',4'-Dimethylacetophenone may also exhibit interesting structural features and hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of compounds related to 2',4'-Dimethylacetophenone has been explored in various chemical reactions. The condensation of 2-hydroxy-4,6-dimethylacetophenone with different nitriles resulted in the formation of chromanones or the corresponding enamines, depending on the nitrile used . Another study reported the development of a substituted hydrazone from 2-hydroxy-4,5-dimethylacetophenone, indicating the potential for 2',4'-Dimethylacetophenone to participate in similar condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2',4'-Dimethylacetophenone can be inferred from their behavior in the solid state and their interactions with other molecules. For instance, the crystal and molecular structures of dimethyl bipyridyl complexes were studied, providing insights into hydrogen bonding and phase transitions . The natural bond orbital and Hirshfeld surface analysis of a related compound highlighted the importance of hydrogen bonding and van der Waals interactions in crystal packing . These studies suggest that 2',4'-Dimethylacetophenone may exhibit similar properties and interactions.

Scientific Research Applications

Chemical Modification and Reactivity

2',4'-Dimethylacetophenone has been studied for its chemical reactivity and the formation of various derivatives. For instance, nitration of related dimethylacetophenones results in the formation of different nitro derivatives and adducts, showcasing the compound's potential for chemical modifications and applications in organic synthesis (Fischer, Greig, & Röderer, 1975).

Photophysical Studies

Photophysical parameters of compounds related to 2',4'-Dimethylacetophenone, like 2-hydroxy-2,2-dimethylacetophenone, have been extensively researched. These studies delve into the behavior of these compounds under light, revealing details about their triplet states, phosphorescence, and photoenolization, which are crucial for understanding their applications in photochemistry and material sciences (Allonas et al., 2006), (Findlay & Tchir, 1976).

Spectroscopic Investigations

Investigations into the spectroscopic properties of derivatives of 2',4'-Dimethylacetophenone, like substituted hydrazones, provide insights into their molecular structures and potential applications in analytical chemistry. These studies often employ various spectroscopic techniques to elucidate the chemical and physical properties of these compounds (Gagare et al., 2020).

Metal Complex Synthesis

The synthesis and characterization of metal complexes derived from compounds like 2',4'-Dimethylacetophenone are areas of interest in coordination chemistry. These studies focus on the interaction of these compounds with metals, leading to the formation of complexes with potential applications in catalysis and material science (Borge & Patil, 2019).

Green Chemistry Applications

2',4'-Dimethylacetophenone and its derivatives have been explored in the context of green chemistry. For example, studies have been conducted on the environmentally friendly synthesis of related compounds,like 2',4'-dihydroxyacetophenone, using non-polluting catalysts and benign agents. This research aligns with the principles of green chemistry, aiming to develop sustainable and less hazardous chemical processes (Yadav & Joshi, 2002).

Phytotoxic Activity

The phytotoxic activity of compounds like 2',4'-dimethylacetophenone has been evaluated in essential oils. These studies help in understanding the ecological interactions of these compounds and their potential applications in agriculture and environmental management (Espinosa‐Colín et al., 2023).

Molecular and Crystallographic Analysis

Research into the crystal structure and molecular properties of related Schiff base compounds offers valuable insights into their conformational behavior and potential applications in materials science. These studies often combine crystallographic techniques with theoretical calculations to better understand the molecular interactions and properties (Rocha et al., 2017).

Safety And Hazards

2’,4’-Dimethylacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and is harmful if swallowed or inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing its mist/vapors/spray, and not to ingest it .

properties

IUPAC Name

1-(2,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDSKVWQTONQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058997
Record name 1-(2,4-Dimethylphenyl)ethanone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to slightly yellow oily liquid with a sweet, floral, woody, minty odour
Record name 2,4-Dimethylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

117.00 to 118.00 °C. @ 18.00 mm Hg
Record name 2',4'-Dimethylacetophenone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,4-Dimethylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.993-0.999
Record name 2,4-Dimethylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2',4'-Dimethylacetophenone

CAS RN

89-74-7
Record name 2′,4′-Dimethylacetophenone
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Record name 2,4-Dimethylacetophenone
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Record name 2',4'-Dimethylacetophenone
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Record name Ethanone, 1-(2,4-dimethylphenyl)-
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Record name 1-(2,4-Dimethylphenyl)ethanone
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Record name 2',4'-dimethylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.760
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Record name 2',4'-DIMETHYLACETOPHENONE
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Record name 2',4'-Dimethylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032140
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
M Espinosa-Colín, I Hernandez-Caballero, C Infante… - Plants, 2023 - mdpi.com
This is the first study to evaluate the phytotoxic activity of three phenolic compounds present in the essential oil of the labdanum of Cistus ladanifer, an allelopathic species of the …
Number of citations: 7 www.mdpi.com
NP Buu-Hoi, B Eckert, R Royer - The Journal of Organic …, 1952 - ACS Publications
NITRATION OF 3, 4-AND 2, 5-DIMETHYLACETOPHENONE 1001 nitroacetophenone (II), with the isomeric compound (III) as by-product. The constitution of theformer substance was …
Number of citations: 5 pubs.acs.org
WA Mueller - 1956 - research.library.mun.ca
In order to investigate more fully the steric influences in the B-band of the ultraviolet spectrum, several acetophenones were prepared, giving molecules in which the angle between the …
Number of citations: 5 research.library.mun.ca
H Lutz, E Bréhéret, L Lindqvist - Journal of the Chemical Society …, 1973 - pubs.rsc.org
The initial reaction steps in the photoenolization of 2-methyl-, 2,4-dimethyl-, and 2,4,6-trimethyl-acetophenone were investigated using conventional and laser flash photolysis …
Number of citations: 29 pubs.rsc.org
WF FORBES, FT WALLENBERGER… - The Journal of …, 1958 - ACS Publications
The electronic absorption spectra of 2, 2'-biphenyldialdehyde,(+) 6, 6'-dmitro-2, 2'-di (2, 4-dimethylbenzoyl) biphenyl, and a series of 2, 2'-diaroylbiphenyls in which the 2, 2'-diaroyl …
Number of citations: 2 pubs.acs.org
I Hachiya, M Moriwaki, S Kobayashi - Tetrahedron letters, 1995 - Elsevier
Catalytic Friedel-Crafts acylation reactions were performed by using hafnium trifluoromethanesulfonate (hafnium triflate, Hf(OTf) 4 ) as a catalyst. The catalytic activity of the Lewis …
Number of citations: 149 www.sciencedirect.com
TR Barman, M Sutradhar, ECBA Alegria… - …, 2018 - Wiley Online Library
Reaction of N‐acetylpyrazine‐2‐carbohydrazide (H 2 L) with anhydrous Fe(II) or Fe(III) chloride in CH 3 CN or in MeOH leads to the mononuclear [Fe(κNN'O‐HL)Cl 2 ] (1) or binuclear […
DV Nightingale, JM Shackelford - Journal of the American …, 1956 - ACS Publications
In the same way it was established that the acet-ylation of p-sec-butyltoluene and w-sec-butyltolu-ene with aluminum chloride as the catalyst gave a mixture of 2-methyl-5-5ec-…
Number of citations: 5 pubs.acs.org
WH Perkin, JFS Stone - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… (80 g.) is dissolved in water (1600 cc) cooled to 0", and then bromine (160 g.) carefully run in in small quantities with vigorous shakmg, 2 :4-dimethylacetophenone (50 g.) is now added …
Number of citations: 21 pubs.rsc.org
T Roy Barman, M Sutradhar, E Alegria… - …, 2018 - repositorio.ipl.pt
Reaction of N-acetylpyrazine-2-carbohydrazide (H2L) with anhydrous Fe(II) or Fe(III) chloride in CH3CN or in MeOH leads to the mononuclear [Fe(kappa NN'O-HL)Cl-2] (1) or binuclear […
Number of citations: 3 repositorio.ipl.pt

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